(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone
Description
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone is a heterocyclic compound featuring a thienoisothiazole core substituted with an amino group, a methyl group, and a 4-fluorophenylmethanone moiety. Its structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for biological activity studies, particularly in stress response modulation .
Properties
IUPAC Name |
(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c1-6-9-10(15)12(18-13(9)16-19-6)11(17)7-2-4-8(14)5-3-7/h2-5H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDYHKVSSGAAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NS1)C(=O)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]isothiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]isothiazole core.
Introduction of the Amino and Methyl Groups: Amination and methylation reactions are carried out to introduce the amino and methyl groups at the desired positions on the thieno[2,3-c]isothiazole ring.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the thieno[2,3-c]isothiazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biological processes.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Disruption of Cellular Functions: It can interfere with cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation and Crystallography
- Chlorophenyl Analog: The chloro-substituted analog, (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone (CAS 339017-37-7), shares the same thienoisothiazole backbone but replaces fluorine with chlorine. This substitution increases molecular weight (308.81 g/mol vs. Crystallographic studies on isostructural compounds (e.g., compounds 4 and 5 in ) reveal that halogen substitutions (Cl vs. F) induce minor adjustments in crystal lattice parameters while maintaining similar molecular conformations .
- Phenylmethanone Derivatives: SRR1, a related stress response regulator, features a phenyl group instead of 4-fluorophenyl. However, fluorination may enhance metabolic stability due to reduced susceptibility to oxidative degradation.
Data Table: Key Properties of Comparable Compounds
Biological Activity
The compound (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone , identified by its CAS number 339017-23-1 , is a thieno[2,3-c]isothiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article synthesizes available research findings regarding its biological activity, including in vitro studies, structure-activity relationships, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 288.39 g/mol . The structure consists of a thieno[2,3-c]isothiazole core substituted with an amino group and a fluorophenyl moiety, which is significant for its biological interactions.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]isothiazoles exhibit promising anticancer properties. In particular:
- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, it was evaluated using the National Cancer Institute (NCI) 60 cell line panel, showing varied growth inhibition rates across different cancer types.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Non-small cell lung | 15.72 | 50.68 | Not reported |
| CNS cancer | 49.97 | Not reported | Not reported |
| Melanoma | 22.59 | Not reported | Not reported |
| Ovarian cancer | 27.71 | Not reported | Not reported |
| Prostate cancer | 44.35 | Not reported | Not reported |
| Breast cancer | 15.65 | Not reported | Not reported |
These results indicate a strong potential for this compound in targeting specific cancer types, particularly those resistant to conventional therapies.
The biological activity of this compound may be attributed to several mechanisms:
- Cytotoxicity : The compound induces apoptosis in cancer cells through mechanisms that may involve the generation of reactive oxygen species (ROS) and subsequent DNA damage.
- Enzyme Interaction : Similar compounds have shown to interact with cytochrome P450 enzymes, which may influence drug metabolism and enhance cytotoxic effects in sensitive cancer cells .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the phenyl ring is believed to enhance lipophilicity and improve cellular uptake compared to non-fluorinated analogs. Studies on related compounds suggest that modifications at the phenyl ring significantly affect biological activity, highlighting the importance of structural optimization in drug design.
Study Example
One notable study evaluated a series of thieno[2,3-c]isothiazole derivatives for their anticancer properties. The results indicated that modifications to the amino and phenyl groups significantly influenced the compounds' efficacy against various tumor cell lines. The study concluded that further exploration into these derivatives could lead to the development of effective anticancer agents.
Q & A
Q. What synthetic methodologies are recommended for synthesizing (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : A reflux-based approach using polar aprotic solvents (e.g., DMF) with acetic acid and sodium acetate as catalysts is effective for synthesizing structurally similar heterocycles. For instance, refluxing at controlled temperatures (e.g., 2 hours) with stoichiometric adjustments (e.g., 1:1:2 molar ratios of reactants) can optimize yield . Post-synthesis, recrystallization from DMF-ethanol mixtures improves purity. Researchers should monitor reaction progress via TLC and adjust solvent ratios to mitigate side-product formation.
Q. How should structural and electronic properties of this compound be characterized to confirm identity and purity?
- Methodological Answer : Combine spectroscopic (NMR, FT-IR) and crystallographic techniques. X-ray diffraction (XRD) studies, as demonstrated for analogous fluorophenyl-containing compounds, resolve bond lengths and angles, confirming stereoelectronic properties . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection assesses purity thresholds (>97%). Differential scanning calorimetry (DSC) can further characterize thermal stability.
Advanced Research Questions
Q. What experimental designs are suitable for evaluating pharmacological activity while controlling for biological variability?
- Methodological Answer : Adopt a randomized block design with split-split plots to account for variables like dosage, biological replicates, and temporal effects. For example, assign treatments (e.g., compound vs. controls) to main plots, subplots for cell lines or animal models, and sub-subplots for time-dependent assays (e.g., enzyme inhibition kinetics). Four replicates per group enhance statistical power, as seen in phytochemical studies . Normalize data using ANOVA with post-hoc Tukey tests to address inter-group variability.
Q. How can computational modeling predict reactivity and target interactions for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) simulates binding to biological targets (e.g., kinases) using crystallographic data from repositories like the Cambridge Crystallographic Data Centre (CCDC) . Validate models with in vitro assays: e.g., compare computed binding energies (ΔG) with experimental IC₅₀ values. Adjust force fields to account for fluorine’s electronegativity and its impact on π-π stacking .
Q. How can contradictions in biological activity data across assay systems be resolved?
- Methodological Answer : Cross-validate findings using orthogonal assays. For example, if in vitro cytotoxicity contradicts in vivo efficacy, perform pharmacokinetic profiling (e.g., plasma stability, metabolite identification) to assess bioavailability. Meta-analyses of dose-response curves across models (e.g., cancer cell lines vs. primary cells) identify system-specific biases. Incorporate cheminformatics tools (e.g., PubChem BioAssay) to compare activity cliffs and structure-activity relationships (SAR) .
Q. What methodologies assess environmental fate and ecotoxicological risks during preclinical development?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which evaluate abiotic/biotic degradation, bioaccumulation, and toxicity across trophic levels . Use HPLC-MS to quantify environmental persistence in water/soil matrices. Conduct acute/chronic toxicity assays in model organisms (e.g., Daphnia magna). Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicological endpoints (e.g., LC₅₀ for fish), validated against experimental data from analogous methanone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
